molecular formula C14H20O2 B6291881 2-(2,6-Diisopropylphenyl)acetic acid CAS No. 1855-28-3

2-(2,6-Diisopropylphenyl)acetic acid

Cat. No.: B6291881
CAS No.: 1855-28-3
M. Wt: 220.31 g/mol
InChI Key: HGBKQMCWHVMQRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Diisopropylphenyl)acetic acid is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . It is characterized by the presence of a phenyl ring substituted with two isopropyl groups at the 2 and 6 positions, and an acetic acid moiety attached to the phenyl ring at the 1 position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Diisopropylphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,6-diisopropylbenzene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Diisopropylphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Diisopropylphenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Diisopropylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Diisopropylphenyl)propanoic acid
  • 2-(2,6-Diisopropylphenyl)butanoic acid
  • 2-(2,6-Diisopropylphenyl)ethanol

Uniqueness

2-(2,6-Diisopropylphenyl)acetic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of the acetic acid moiety. This structural arrangement imparts distinct chemical and physical properties, making it suitable for various specialized applications .

Properties

IUPAC Name

2-[2,6-di(propan-2-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-9(2)11-6-5-7-12(10(3)4)13(11)8-14(15)16/h5-7,9-10H,8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBKQMCWHVMQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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